TBPB
Übersicht
Beschreibung
Tert-Butylperoxybenzoat ist eine organische Verbindung mit der Formel C₆H₅CO₃C(CH₃)₃. Es ist das am häufigsten hergestellte Perester und ein Ester der Peroxybenzoesäure. Diese Verbindung wird häufig als Radikalstarter in Polymerisationsreaktionen und zur Vernetzung ungesättigter Polyesterharze verwendet .
Wissenschaftliche Forschungsanwendungen
Tert-Butylperoxybenzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Es wird bei der Synthese verschiedener biologischer Verbindungen und als Reagenz in biochemischen Studien verwendet.
Medizin: Es ist an der Synthese von pharmazeutischen Zwischenprodukten und pharmazeutischen Wirkstoffen beteiligt.
Wirkmechanismus
Tert-Butylperoxybenzoat entfaltet seine Wirkung durch Radikalinitiierung. Es zersetzt sich unter Bildung von freien Radikalen, die dann Polymerisationsreaktionen initiieren. Die beteiligten molekularen Ziele und Pfade umfassen die Bildung von kohlenstoffzentrierten Radikalen, die den Polymerisationsprozess propagieren .
Wirkmechanismus
Target of Action
Tert-Butyl Peroxybenzoate (TBPB) is a selective agonist for the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) . The M1 mAChR is a G-protein coupled receptor that plays a crucial role in the propagation of cognitive ability .
Mode of Action
This compound interacts with the M1 mAChR in both orthosteric and allosteric modes . Orthosteric interaction involves competitive binding at the orthosteric site, while allosteric interaction involves binding at a separate site that influences the receptor’s response to its ligand . This dual interaction mechanism suggests that this compound is a bitopic ligand, interacting with both the orthosteric site and an allosteric site .
Biochemical Pathways
This compound selectively activates the M1 mAChR, potentiating neurons carrying the NMDA receptor in an M1-dependent pathway . This activation and potentiation can affect various downstream biochemical pathways, influencing cognitive function .
Pharmacokinetics
Given its role as a selective agonist for the m1 machr, it is likely that these properties would influence its bioavailability and efficacy .
Result of Action
The activation of the M1 mAChR by this compound can lead to various molecular and cellular effects. For instance, it can potentiate neurons carrying the NMDA receptor, which can influence cognitive function . Additionally, this compound is also used as a radical initiator in polymerization reactions, such as the production of Low-Density Polyethylene (LDPE) from ethylene, and for crosslinking, such as for unsaturated polyester resins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound, which is pale yellow, is exclusively encountered as a solution in solvents such as ethanol or phthalate . It has a self-accelerating decomposition temperature (SADT) of about 60 °C, and should therefore be stored between minimum 10 °C (below solidification) and maximum 50 °C . Amines, metal ions, strong acids and bases, as well as strong reducing and oxidizing agents can accelerate the decomposition of this compound even in low concentrations .
Vorbereitungsmethoden
Tert-Butylperoxybenzoat wird typischerweise durch Acylierung von tert-Butylhydroperoxid mit Benzoylchlorid hergestellt. Bei dieser Reaktion wird ein großer Überschuss an tert-Butylhydroperoxid verwendet, und das gebildete Chlorwasserstoff wird im Vakuum entfernt, was zu einer nahezu quantitativen Ausbeute führt . Industrielle Produktionsverfahren beinhalten ähnliche Prozesse, jedoch in größerem Maßstab, um die Entfernung von Nebenprodukten sicherzustellen und die Reinheit der Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Tert-Butylperoxybenzoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es wirkt als Oxidationsmittel in mehreren organischen Reaktionen.
Reduktion: Es kann reduziert werden, um tert-Butanol und Benzoesäure zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Amine, Metallionen, starke Säuren und Basen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Kohlendioxid, Aceton, Methan, tert-Butanol, Benzoesäure und Benzol .
Vergleich Mit ähnlichen Verbindungen
Tert-Butylperoxybenzoat ist unter den Perestern aufgrund seiner hohen Stabilität und Effizienz als Radikalstarter einzigartig. Ähnliche Verbindungen umfassen:
Tert-Butylhydroperoxid: Wird als Initiator in Polymerisationsreaktionen verwendet, ist aber weniger stabil als tert-Butylperoxybenzoat.
Benzoylperoxid: Ein weiterer Radikalstarter, der in der Polymerchemie verwendet wird, jedoch mit unterschiedlichen Zersetzungsprodukten und Stabilitätsprofilen.
Tert-Butylperoxybenzoat zeichnet sich durch seine höhere Stabilität und sicherere Handhabungseigenschaften im Vergleich zu anderen Perestern aus .
Eigenschaften
IUPAC Name |
3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKTBMRVATCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TbpB contribute to bacterial iron acquisition?
A1: this compound is a surface-exposed lipoprotein found in several pathogenic bacteria, including Neisseria meningitidis, Haemophilus influenzae, and Actinobacillus pleuropneumoniae [, , ]. It functions as part of a bipartite receptor complex with Transferrin Binding Protein A (TbpA) to acquire iron from host transferrin (Tf) [, , , ]. This compound is thought to initially capture iron-loaded Tf and subsequently interact with TbpA to deliver Tf for iron removal and transport into the periplasm [, , ].
Q2: Does this compound exhibit selectivity for iron-loaded transferrin?
A2: Yes, research suggests that this compound preferentially binds to iron-loaded Tf compared to the iron-free form (apo-Tf) [, , , ]. This selective binding is thought to increase the efficiency of iron acquisition by the bacteria [].
Q3: How does this compound interact with TbpA to facilitate iron uptake?
A3: Studies suggest that this compound interacts with TbpA through its anchor peptide, a region encompassing approximately the first 40 amino acids [, ]. This interaction is thought to be stabilized by the presence of Tf and potentially triggered by the energy-transducing protein TonB [].
Q4: Can this compound from one bacterial species interact with TbpA from a different species?
A4: Yes, there is evidence suggesting a conserved interaction between TbpA and this compound across different bacterial species. Studies have shown that TbpA from N. meningitidis can facilitate the isolation of this compound from both N. meningitidis and H. influenzae, indicating a conserved interaction []. Additionally, research has demonstrated an interaction between the receptor proteins from N. meningitidis and A. pleuropneumoniae, further supporting a conserved mechanism [, ].
Q5: What is the structure of this compound?
A5: this compound is a bilobed protein with an N-terminal and a C-terminal domain [, , ]. The N-lobe is responsible for binding to Tf, while the C-lobe is thought to be involved in interactions with TbpA and the bacterial outer membrane [, ]. Despite a shared function, there is significant sequence variation in the Tf-binding site of this compound across different bacterial species, suggesting adaptations to their specific host transferrins [].
Q6: What are the two main isotypes of this compound found in Neisseria meningitidis?
A6: Two major isotypes of this compound have been identified in N. meningitidis, designated as isotype I and isotype II []. These isotypes differ in their genetic, biochemical, and antigenic properties [, ]. Isotype I this compound is characterized by a 1.8-kb gene and is less prevalent than isotype II, which is defined by a 2.1-kb gene [].
Q7: Are there structural differences between isotype I and isotype II TbpBs?
A7: Yes, isotype I and isotype II TbpBs exhibit structural variations. Isotype I TbpBs possess a smaller linker region between their lobes and lack large loops in the C-lobe compared to isotype II TbpBs []. They also have a distinct anchor peptide region [].
Q8: Does the genetic diversity of this compound impact its potential as a vaccine target?
A8: The genetic and antigenic diversity of this compound, particularly within N. meningitidis, presents a challenge for vaccine development [, ]. Studies have shown that while antibodies raised against one this compound variant can exhibit cross-reactivity with other variants, the breadth of this cross-reactivity is limited [, , ].
Q9: What is the potential of this compound as a vaccine target?
A9: this compound is a surface-exposed protein essential for iron acquisition in several pathogenic bacteria, making it an attractive target for vaccine development [, ]. Studies have shown that immunization with recombinant this compound can induce protective immunity in animal models against infection with homologous bacterial strains [, , ].
Q10: What are the challenges in developing a this compound-based vaccine?
A10: One of the main challenges in developing a broadly protective this compound-based vaccine is the antigenic diversity of this compound across and within bacterial species [, ]. The presence of multiple this compound variants necessitates the inclusion of multiple this compound molecules in a vaccine to elicit a cross-protective immune response [].
Q11: Are there any ongoing efforts to develop a this compound-based vaccine?
A11: Research is ongoing to identify conserved epitopes within this compound that could be targeted to develop a broadly protective vaccine []. Additionally, strategies such as the use of chimeric this compound proteins or adjuvants that enhance the immunogenicity of this compound are being explored [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.